N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes several functional groups such as a pyrazole ring, an imidazole ring, a sulfonamide group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclopropyl, trifluoromethyl, pyrazole ring, ethyl, imidazole ring, and sulfonamide groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reactants used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole has a predicted boiling point of 235.1±35.0 °C, a predicted density of 1.438±0.06 g/cm3, and a predicted pKa of 11.12±0.10 .科学的研究の応用
Antibacterial and Antimicrobial Applications
Several studies have synthesized novel heterocyclic compounds incorporating sulfonamide moieties for potential use as antibacterial and antimicrobial agents. For instance, Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. The study explored the reactivity of a precursor hydrazone towards hydrazine derivatives to give pyrazole and oxazole derivatives, among others, which were tested for antibacterial activity, revealing eight compounds with high activities (Azab, Youssef, & El‐Bordany, 2013). Additionally, Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial applications. They synthesized a variety of compounds, including 2-pyridone and chromene derivatives, which showed promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anti-Inflammatory and Analgesic Activities
The synthesis and characterization of derivatives related to celecoxib, a well-known anti-inflammatory drug, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Küçükgüzel et al. (2013) synthesized novel derivatives by reacting alkyl/aryl isothiocyanates with celecoxib. The studies revealed that selected compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage, compared to controls or celecoxib, and displayed modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Anticancer Applications
Research into the anticancer properties of sulfonamide-containing heterocyclic compounds has identified several promising candidates. For example, a study on pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides demonstrated cytotoxic and proapoptotic activity against various cancer cell lines, including BxPC-3, PC-3, and HCT-116, in nanomolar concentrations without affecting normal cells. This suggests that these sulfonamide derivatives could be a source of new anticancer drugs after further optimization (Kciuk et al., 2022).
Safety and Hazards
特性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5O2S/c1-20-7-12(17-8-20)24(22,23)18-4-5-21-10(9-2-3-9)6-11(19-21)13(14,15)16/h6-9,18H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPAWPMIILIFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。